2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
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Description
2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClFN3O2S and its molecular weight is 493.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. For instance, a series of quinazolinone derivatives have shown significant anti-inflammatory activities comparable to celecoxib, a reference control, with minimal ulcerogenic effects, highlighting their potential as safer anti-inflammatory agents (Fahmy et al., 2012). Moreover, quinazolinone compounds have been explored for their antitumor activities, with specific derivatives displaying significant cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents (Mphahlele et al., 2016).
Antimycobacterial Activity
Some quinazolinone derivatives have demonstrated promising antimycobacterial activity, making them potential candidates for developing new treatments against tuberculosis. For instance, fluorinated benzothiazolo imidazole compounds, a class related to quinazolinones, showed notable anti-microbial activity (Sathe et al., 2011).
AMPA Receptor Antagonists
Quinazolin-4-one derivatives have been identified as AMPA receptor antagonists, displaying various potencies against AMPA receptor inhibition. These findings suggest their potential applications in neurological research and treatment of diseases associated with glutamate dysfunction (Chenard et al., 2001).
Antitumor and Antimicrobial Evaluation
Quinazolinone derivatives have been synthesized and evaluated for their in vitro cytotoxic and antimicrobial activities. Some compounds displayed significant activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents for tuberculosis treatment (Dilebo et al., 2021).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O2S/c27-19-6-3-17(4-7-19)16-34-26-29-23-15-18(24(32)30-13-1-2-14-30)5-12-22(23)25(33)31(26)21-10-8-20(28)9-11-21/h3-12,15H,1-2,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWVUSCXCMIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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